2-Ethylimidazole
Overview
Description
2-Ethylimidazole is a member of the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. It is a versatile compound with the molecular formula C5H8N2 and a molecular weight of 96.13 g/mol . This compound is primarily used as an intermediate in various chemical manufacturing processes and is available in both solid and liquid forms .
Mechanism of Action
Target of Action
2-Ethylimidazole, also known as 2-Ethyl-1H-imidazole, is primarily used as a catalyst in the reactions of epoxy and urethanes . It is a versatile intermediate used as a building block for active ingredients .
Mode of Action
The compound interacts with its targets by facilitating the reaction process, thereby accelerating the rate of reaction . It is used as a ligand for the synthesis of hydrophobic cobalt-ethylimidazolate frameworks .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of hydrophobic cobalt-ethylimidazolate frameworks .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
The primary result of this compound’s action is the facilitation of epoxy and urethane reactions . It is also used as an internal standard in the quantification of 4-(5-)methylimidazole (4MI) in coffee by GC-MS method .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and humidity. It is recommended to store the compound in a dry, cool, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
2-Ethylimidazole plays a significant role in biochemical reactions. It is used as a selective catalyst for epoxy and urethanes reactions . It is also used for two components epoxy systems, for modification of epoxy resins, and for preparation of polyurethanes
Cellular Effects
It has been used as an internal standard in the quantification of 4-(5-)methylimidazole (4MI) in coffee by GC-MS method
Molecular Mechanism
It is known to be involved in the synthesis of several drugs and is a ligand in coordination chemistry
Temporal Effects in Laboratory Settings
It is known to be a stable compound with a melting point of 78-81 °C and a boiling point of 268 °C
Metabolic Pathways
It is known to be involved in the synthesis of several drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylimidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of ethylamine with glyoxal and ammonia under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of ethylenediamine with formaldehyde and formic acid. This method is efficient and yields high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: It readily participates in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenating agents and alkylating agents are frequently employed.
Major Products: The major products formed from these reactions include various substituted imidazoles, which have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-Ethylimidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Methylimidazole: Similar in structure but with a methyl group instead of an ethyl group.
1-Ethyl-1H-imidazole: Differing in the position of the ethyl group.
2-Isopropylimidazole: Contains an isopropyl group instead of an ethyl group.
Uniqueness: 2-Ethylimidazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to act as a ligand and its selective catalytic activity make it particularly valuable in industrial applications .
Properties
IUPAC Name |
2-ethyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-2-5-6-3-4-7-5/h3-4H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAMFDRRWURCFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061457 | |
Record name | 1H-Imidazole, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
Record name | 2-Ethylimidazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10856 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1072-62-4 | |
Record name | 2-Ethylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Ethylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.738 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ETHYLIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8FS8HV4RL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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